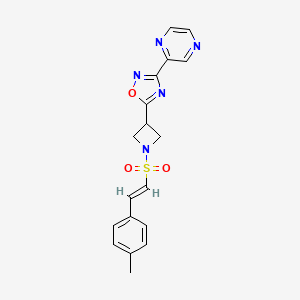

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography or NMR spectroscopy could be used to elucidate its structure .Chemical Reactions Analysis

The reactivity of this molecule would depend on its functional groups. For instance, the sulfonyl group might undergo substitution reactions, and the azetidinyl ring might participate in ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications

Antimicrobial and Antibacterial Applications

- Synthesis and Antimicrobial Activity: Novel sulfone-linked bis heterocycles, including oxadiazoles and pyrazoles, have been synthesized and evaluated for their antimicrobial activities. For instance, a study demonstrated that compounds in this class showed pronounced antimicrobial activity against various pathogens, highlighting their potential as antimicrobial agents (Padmavathi et al., 2008).

- Antibacterial Evaluation of Novel Heterocyclic Compounds: Research focusing on the synthesis of new heterocyclic compounds containing a sulfonamido moiety has revealed high antibacterial activities, suggesting their applicability in developing new antibacterial agents (Azab et al., 2013).

Antioxidant Activity

- Styrylsulfonylmethyl Oxadiazoles: A class of styrylsulfonylmethyl 1,3,4-oxadiazoles has been prepared and shown to display antioxidant activity, indicating their potential use in oxidative stress-related conditions (Reddy et al., 2013).

Anticancer and Cytotoxic Activities

- Cytotoxic Activities of Sulfonamidomethane Linked Heterocycles: Sulfonamidomethane-linked heterocycles have been tested for their cytotoxic activities, with some compounds showing significant activity against lung carcinoma cells, suggesting their potential in cancer therapy (Swapna et al., 2013).

Antifungal and Antiangiogenic Effects

- Novel Sulfone Derivatives with Antifungal Activity: Research on sulfone derivatives containing 1,3,4-oxadiazole moieties has shown good antifungal activities against several plant pathogenic fungi, indicating their potential as fungicides (Xu et al., 2011).

- Anticancer and Antiangiogenic Effects: Thioxothiazolidin-4-one derivatives have demonstrated in vivo anticancer and antiangiogenic effects in mouse tumor models, showcasing their potential for anticancer therapy (Chandrappa et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-13-2-4-14(5-3-13)6-9-27(24,25)23-11-15(12-23)18-21-17(22-26-18)16-10-19-7-8-20-16/h2-10,15H,11-12H2,1H3/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFMCAGQCUNCS-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(1-((4-methylstyryl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2580075.png)

![5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-2-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2580077.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2580079.png)

![N-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-hydroxyphenyl}acetamide](/img/structure/B2580082.png)

![N-(2-((2-cyanoethyl)thio)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2580089.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)